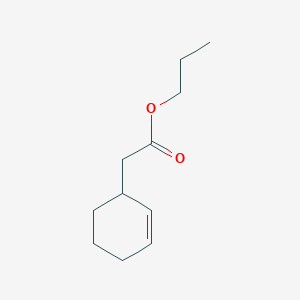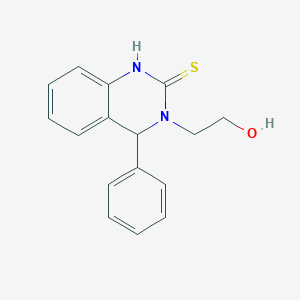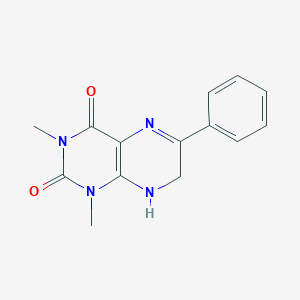
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with methyl and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines followed by cyclization and reduction steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification techniques are optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid compounds, while substitution reactions can produce various functionalized pteridines.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Tetrahydrobiopterin: A cofactor for several enzymes involved in neurotransmitter synthesis.
Uniqueness
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups influence its reactivity and interactions with biological targets, differentiating it from other pteridine derivatives.
Eigenschaften
CAS-Nummer |
64724-43-2 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
1,3-dimethyl-6-phenyl-7,8-dihydropteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)16-10(8-15-12)9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3 |
InChI-Schlüssel |
QQBBBMMMPIYXCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(CN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)


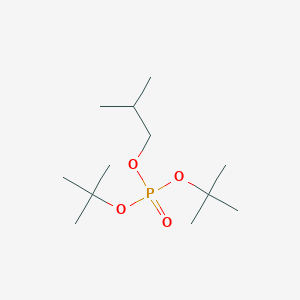
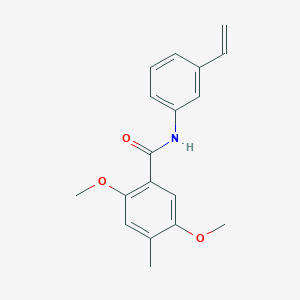
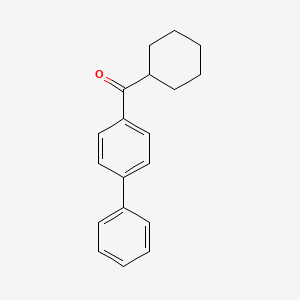
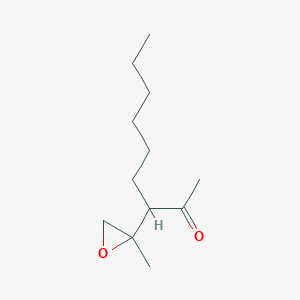
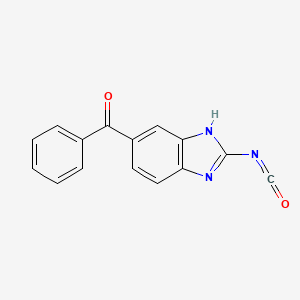
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)
